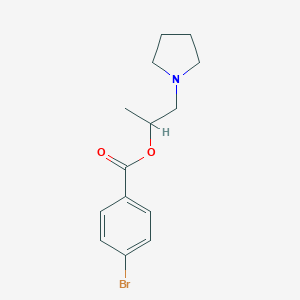
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-bromobenzoate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPB is a synthetic compound that is commonly used as a reagent in chemical reactions and as a tool to study the biochemical and physiological effects of certain compounds. In
Mécanisme D'action
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-bromobenzoate is believed to act as a positive allosteric modulator of GABA(A) receptors, which enhances the activity of these receptors. This leads to an increase in the inhibitory effects of GABA in the brain, which can result in sedative and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action as a positive allosteric modulator of GABA(A) receptors. This compound has been shown to have sedative and anxiolytic effects in animal studies, and it has also been found to enhance the effects of certain drugs that act on GABA(A) receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-bromobenzoate in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of compounds that interact with GABA(A) receptors. However, one limitation of using this compound is that it has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
Orientations Futures
There are several potential future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-bromobenzoate. One area of interest is the development of new compounds that are more selective for certain subtypes of GABA(A) receptors. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems in the brain. Additionally, there is potential for the development of new drugs that are based on the structure of this compound and that have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-bromobenzoate involves the reaction of 1-methyl-2-pyrrolidinone with 4-bromobenzoic acid in the presence of thionyl chloride. The resulting product is then treated with ethylene oxide to form this compound. The purity of the final product can be confirmed using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-bromobenzoate has been used in a variety of scientific research applications, including the study of GABA(A) receptors, which are important targets for drugs used to treat anxiety and depression. This compound has also been used to study the effects of certain compounds on the central nervous system, as well as to investigate the role of certain neurotransmitters in the brain.
Propriétés
Formule moléculaire |
C14H18BrNO2 |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H18BrNO2/c1-11(10-16-8-2-3-9-16)18-14(17)12-4-6-13(15)7-5-12/h4-7,11H,2-3,8-10H2,1H3 |
Clé InChI |
FTGYIFWMHPWALZ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
